molecular formula C8H10N2 B3359111 3-(Pyridin-3-yl)prop-2-en-1-amine CAS No. 83665-87-6

3-(Pyridin-3-yl)prop-2-en-1-amine

Cat. No.: B3359111
CAS No.: 83665-87-6
M. Wt: 134.18 g/mol
InChI Key: WZGWOIOGOJYLSM-HNQUOIGGSA-N
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Description

3-(Pyridin-3-yl)prop-2-en-1-amine is an organic compound that features a pyridine ring attached to a prop-2-en-1-amine chain. This compound is of interest due to its unique structure, which combines the aromatic pyridine ring with an aliphatic amine group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)prop-2-en-1-amine typically involves the reaction of 3-acetylpyridine with N,N-dimethylformamide dimethylacetal to yield 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. This intermediate is then subjected to reductive amination to produce the desired amine compound .

Industrial Production Methods

In an industrial setting, the synthesis may involve optimized conditions such as the use of palladium catalysts and specific solvents to increase yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Pyridine oxides.

    Reduction: Saturated amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-(Pyridin-3-yl)prop-2-en-1-amine is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the pyridine ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-4-yl)prop-2-en-1-amine: Similar structure but with the pyridine ring attached at a different position.

    3-(Pyridin-2-yl)prop-2-en-1-amine: Another positional isomer with different chemical properties.

    3-(Pyridin-3-yl)prop-2-en-1-one: A ketone derivative with distinct reactivity.

Uniqueness

3-(Pyridin-3-yl)prop-2-en-1-amine is unique due to its specific positioning of the pyridine ring and the amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

(E)-3-pyridin-3-ylprop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H,5,9H2/b3-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGWOIOGOJYLSM-HNQUOIGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574816
Record name (2E)-3-(Pyridin-3-yl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83665-87-6
Record name (2E)-3-(Pyridin-3-yl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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